![molecular formula C9H15NO2 B1498253 Tert-butyl (2S)-2-aminopent-4-ynoate CAS No. 71460-04-3](/img/structure/B1498253.png)
Tert-butyl (2S)-2-aminopent-4-ynoate
Overview
Description
Tert-butyl (2S)-2-aminopent-4-ynoate, also known as tert-butyl amino acrylate, is an organic compound with the molecular formula C7H13NO2. It is a colorless, volatile liquid that is used in the synthesis of organic compounds and in the production of pharmaceuticals, cosmetics, and other products. It is also used in the laboratory as a reagent for various reactions.
Scientific Research Applications
NMR Studies of Macromolecular Complexes
Tert-butyl (2S)-2-aminopent-4-ynoate: has been evaluated for its utility in NMR spectroscopy, particularly for studying macromolecular complexes . The tert-butyl group’s unique properties make it an excellent probe due to its ability to retain high mobility and produce sharp, intense NMR signals even when attached to large proteins or complexes. This facilitates the study of biomolecular assemblies, such as those involved in neurotransmitter release, which are often of limited stability and solubility .
Protein Tagging for Structural Analysis
The compound’s tert-butyl group can be used to tag proteins, aiding in structural analysis. This strategy has shown promise in analyzing presynaptic complexes on nanodiscs, which are crucial for understanding the mechanisms of neurotransmitter release. The tagging allows for the observation of sharp resonances for complexes over 200 kDa at low micromolar concentrations, providing a powerful approach to study large biomolecular assemblies .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern is leveraged in various chemical transformations. Its crowded structure elicits a distinctive reactivity pattern that is useful in synthetic chemistry for creating complex molecules .
Biological Relevance and Biosynthetic Pathways
In nature, the tert-butyl group is implicated in biosynthetic and biodegradation pathways. Its presence in certain natural products and its role in metabolic processes highlight its biological significance and potential applications in biocatalytic processes .
Asymmetric Synthesis of N-Heterocycles
Tert-butyl (2S)-2-aminopent-4-ynoate: is instrumental in the asymmetric synthesis of N-heterocycles. The tert-butanesulfinamide moiety, in particular, has emerged as a gold standard for mediating asymmetric synthesis, which is a critical process in the production of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
Tert-butyl groups are often used in organic chemistry due to their unique reactivity patterns . They can be attached to a variety of organic compounds, potentially altering their interactions with biological targets . .
Mode of Action
The mode of action of a compound depends on its chemical structure and the biological target it interacts with. Tert-butyl groups can influence the reactivity and solubility of the compound they are attached to , potentially affecting its interaction with biological targets .
Biochemical Pathways
Tert-butyl groups can be involved in various biochemical pathways due to their unique reactivity patterns . They can influence the biosynthetic and biodegradation pathways of the compounds they are attached to .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by the presence of tert-butyl groups . These groups can affect the solubility and stability of the compound, potentially impacting its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the presence of tert-butyl groups can enhance the stability of a compound under certain conditions .
properties
IUPAC Name |
tert-butyl (2S)-2-aminopent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSRJDAGCBOBP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660526 | |
Record name | tert-Butyl (2S)-2-aminopent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-2-aminopent-4-ynoate | |
CAS RN |
71460-04-3 | |
Record name | tert-Butyl (2S)-2-aminopent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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